molecular formula C17H24N4 B6448418 4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549032-94-0

4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No. B6448418
CAS RN: 2549032-94-0
M. Wt: 284.4 g/mol
InChI Key: HUNYICYWHCCQGA-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a cyclopropyl group, an azetidine ring, and a cyclopenta[c]pyrrole group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyrimidine ring could potentially be synthesized using methods such as the Biginelli reaction . The cyclopropyl group could be introduced using a Simmons-Smith reaction . The azetidine ring could be formed via a cyclization reaction . The octahydrocyclopenta[c]pyrrole group could be synthesized using a Paal-Knorr Pyrrole Synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms . The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The azetidine is a four-membered ring containing one nitrogen atom . The octahydrocyclopenta[c]pyrrole group is a fused five-membered carbon and nitrogen ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo electrophilic substitution or nucleophilic substitution . The cyclopropyl group could undergo ring-opening reactions due to the ring strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of nitrogen in the pyrimidine and azetidine rings could potentially allow for hydrogen bonding .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-13-7-20(8-14(13)3-1)15-9-21(10-15)17-6-16(12-4-5-12)18-11-19-17/h6,11-15H,1-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNYICYWHCCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

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